七氯环氧乙烷 A

描述

Heptachlor Epoxide A is a man-made compound that appears as a white powder . It is formed when a substance called heptachlor is released to the environment and mixes with oxygen . Heptachlor is a manufactured chemical that was used in the past for killing insects in homes, in buildings, and on food crops . There are no natural sources of heptachlor or heptachlor epoxide .

Synthesis Analysis

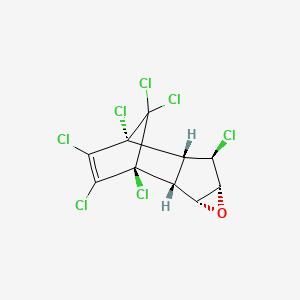

Historically, both endo- and exo-epoxides of heptachlor are known . The exo-epoxy isomer of heptachlor epoxide is a remarkably stable metabolite of heptachlor and is generally found in the environment where heptachlor was introduced . In a study, the nuclear magnetic resonance and mass spectral characteristics of the 2 epoxide-containing isomers (“A” and “B”) were investigated to verify their structural assignments .Molecular Structure Analysis

The molecular structure of Heptachlor Epoxide A has been studied using nuclear magnetic resonance and mass spectral characteristics . The exo-epoxy isomer of heptachlor epoxide is a remarkably stable metabolite of heptachlor .Chemical Reactions Analysis

Heptachlor Epoxide A is known to be a stable metabolite of heptachlor . It is generally found in the environment where heptachlor was introduced . The exo-epoxy isomer of heptachlor epoxide is particularly stable .Physical And Chemical Properties Analysis

Heptachlor Epoxide A is a white crystalline solid . It is formed by the oxidation of heptachlor in biological systems . More detailed physical and chemical properties can be found in the ATSDR Heptachlor Tox Profile .科学研究应用

植物上的转化:七氯在植物上转化为七氯环氧乙烷,这一过程在某些植物上大量发生。这种转化很显著,因为环氧乙烷的持久性和毒性高于母体化合物 (Gannon 和 Decker,1958 年).

土壤微生物代谢:土壤微生物可以将七氯转化为其环氧乙烷,这一过程至少涉及三个途径:环氧化、水解和还原 (Miles、Tu 和 Harris,1969 年).

对大鼠脑突触的影响:七氯环氧乙烷可以影响大鼠脑突触中的递质释放,可能提高游离 Ca²⁺ 的细胞内水平。这表明基于突触 Ca²⁺ 调节的神经刺激作用 (Yamaguchi、Matsumura 和 Kadous,1980 年).

微生物降解:发现一种新型细菌菌株能够降解七氯,利用它作为碳源,并通过环氧化、水解和脱氯等反应将其转化为毒性较小的分子代谢物 (Qiu、Wang 和 Wang,2018 年).

致癌性:七氯及其环氧乙烷具有致癌性,在大鼠和小鼠中诱发肝癌,并在各种器官中观察到其他瘤 (Reuber,1987 年).

用作杀虫剂和白蚁药:历史上,七氯被用于各种农作物和作为白蚁药,由于其持久性和环氧乙烷的形成,目前使用受到限制 (Ware,1988 年).

从环境基质中去除:由于七氯和七氯环氧乙烷具有生物难降解的特性,因此已经研究了高级氧化工艺 (AOP) 从水和土壤等环境基质中去除它们 (Vagi 和 Petsas,2020 年).

接触和生殖影响:发现妊娠和哺乳期接触七氯环氧乙烷对男性和女性生殖功能造成严重影响的证据有限 (Luderer 等人,2013 年).

作用机制

Heptachlor and heptachlor epoxide are usually metabolized by Cytochrome P450 (CYP450) enzymes . CYP450 enzymes are the body’s major class of enzymes responsible for detoxification . Moreover, heptachlor alters liver function by increasing gluconeogenic enzymes’ activities, which upregulates glucose synthesis from glycogen .

安全和危害

未来方向

Heptachlor and its epoxide have been found in numerous hazardous waste sites and are targeted for long-term federal clean-up activities . The possibility exists that heptachlor and heptachlor epoxide may be found in the future as more sites are evaluated . This information is important because these sites may be sources of exposure and exposure to these substances may harm you .

属性

IUPAC Name |

(1S,2R,3R,5R,6R,7S,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl7O/c11-3-1-2(4-5(3)18-4)9(15)7(13)6(12)8(1,14)10(9,16)17/h1-5H/t1-,2+,3+,4+,5-,8+,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFXBSWRVIQKOD-WOBUKFROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C(C(C3C1O3)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]12[C@@H]([C@H]([C@H]3[C@@H]1O3)Cl)[C@]4(C(=C([C@@]2(C4(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058752 | |

| Record name | Heptachlor epoxide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28044-83-9 | |

| Record name | 2,5-Methano-2H-indeno(1,2-b)oxirene, 2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-, (1aR,1bR,2S,5R,5aS,6R,6aR)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028044839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptachlor epoxide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptachlor endo-epoxide isomer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Octahydro-1h-pyrido[1,2-a]pyrazine](/img/structure/B1149051.png)

![(1S,2R,4aS,6aR,6aR,6bR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid](/img/structure/B1149052.png)

![7-(pyrrolidin-1-ylMethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/no-structure.png)

![Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/structure/B1149071.png)